Cas no 58102-36-6 (N-Cyclooctyl-3-oxobutanamide)

N-Cyclooctyl-3-oxobutanamide is a cyclic amide derivative characterized by its cyclooctyl group and a β-ketoamide functional group. This compound exhibits notable reactivity due to the presence of the keto and amide moieties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its cyclic structure enhances stability, while the β-ketoamide group allows for further functionalization, such as condensation or nucleophilic addition reactions. The compound is particularly useful in the development of heterocyclic compounds and as a building block for bioactive molecules. Its balanced lipophilicity, conferred by the cyclooctyl group, may also influence solubility and bioavailability in drug design contexts.
N-Cyclooctyl-3-oxobutanamide structure
N-Cyclooctyl-3-oxobutanamide structure
商品名:N-Cyclooctyl-3-oxobutanamide
CAS番号:58102-36-6
MF:C12H21NO2
メガワット:211.30064
MDL:MFCD01250246
CID:948037
PubChem ID:2885655

N-Cyclooctyl-3-oxobutanamide 化学的及び物理的性質

名前と識別子

    • N-Cyclooctyl-3-oxobutanamide
    • N-cyclooctyl-3-oxobutanamide(SALTDATA: FREE)
    • N-Cyclooctylacetylacetamid
    • SR-01000227437-1
    • STK150966
    • N-cyclooctyl-acetylacetamide
    • SCHEMBL11570524
    • DB-321080
    • WISHOQVCIWQGMO-UHFFFAOYSA-N
    • CS-0331719
    • BS-38313
    • DTXSID60387283
    • MFCD01250246
    • AKOS000164898
    • SR-01000227437
    • 58102-36-6
    • MDL: MFCD01250246
    • インチ: InChI=1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15)
    • InChIKey: WISHOQVCIWQGMO-UHFFFAOYSA-N
    • ほほえんだ: CC(CC(NC1CCCCCCC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 211.15700
  • どういたいしつりょう: 211.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • PSA: 46.17000
  • LogP: 2.58550

N-Cyclooctyl-3-oxobutanamide セキュリティ情報

N-Cyclooctyl-3-oxobutanamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Cyclooctyl-3-oxobutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB220817-1g
N-Cyclooctyl-3-oxobutanamide, 95%; .
58102-36-6 95%
1g
€137.20 2025-03-19
abcr
AB220817-1 g
N-Cyclooctyl-3-oxobutanamide; 95%
58102-36-6
1g
€128.10 2023-02-22
TRC
A621278-100mg
N-cyclooctyl-3-oxobutanamide
58102-36-6
100mg
$ 65.00 2022-06-07
abcr
AB220817-5g
N-Cyclooctyl-3-oxobutanamide, 95%; .
58102-36-6 95%
5g
€381.90 2025-03-19
eNovation Chemicals LLC
Y1258264-1g
N-cyclooctyl-3-oxobutanamide
58102-36-6 95%
1g
$125 2025-02-21
eNovation Chemicals LLC
Y1258264-5g
N-cyclooctyl-3-oxobutanamide
58102-36-6 95%
5g
$315 2025-02-21
eNovation Chemicals LLC
Y1258264-1g
N-cyclooctyl-3-oxobutanamide
58102-36-6 95%
1g
$125 2024-06-06
eNovation Chemicals LLC
Y1258264-5g
N-cyclooctyl-3-oxobutanamide
58102-36-6 95%
5g
$315 2025-02-25
TRC
A621278-500mg
N-cyclooctyl-3-oxobutanamide
58102-36-6
500mg
$ 80.00 2022-06-07
TRC
A621278-50mg
N-cyclooctyl-3-oxobutanamide
58102-36-6
50mg
$ 50.00 2022-06-07

N-Cyclooctyl-3-oxobutanamide 関連文献

N-Cyclooctyl-3-oxobutanamideに関する追加情報

Professional Introduction to N-Cyclooctyl-3-oxobutanamide (CAS No: 58102-36-6)

N-Cyclooctyl-3-oxobutanamide, chemically designated as N-cyclooctyl-3-oxobutanamide, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. With a CAS number of 58102-36-6, this molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a cyclooctyl group attached to an amide functionality, which is connected to a β-ketoester-like moiety, making it a versatile intermediate in synthetic chemistry.

The structural framework of N-cyclooctyl-3-oxobutanamide consists of a cycloalkyl ring that provides steric hindrance and lipophilicity, while the amide bond introduces polarity and reactivity suitable for further functionalization. This combination makes it an attractive candidate for various chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. The presence of the 3-oxobutyl side chain further enhances its utility as a building block in the synthesis of more complex molecules.

In recent years, N-cyclooctyl-3-oxobutanamide has been explored in the context of medicinal chemistry for its potential role as a pharmacophore. The cyclooctyl group, known for its ability to modulate pharmacokinetic properties such as solubility and metabolic stability, has been incorporated into various drug candidates to improve their bioavailability. Additionally, the amide functionality can serve as a point of attachment for pharmacologically active groups, enabling the design of molecules with tailored biological activities.

One of the most compelling aspects of N-cyclooctyl-3-oxobutanamide is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The amide bond in N-cyclooctyl-3-oxobutanamide can be used to create constrained peptide analogs that exhibit improved stability and efficacy. Recent studies have demonstrated its application in developing inhibitors targeting enzyme-protein interactions, which are crucial in therapeutic interventions for diseases like cancer and inflammation.

The compound has also found applications in materials science, particularly in the development of functional polymers and coatings. The cycloalkyl moiety imparts flexibility and mechanical strength to polymers, making them suitable for use in industrial applications. Furthermore, the amide group can participate in hydrogen bonding networks, enhancing the material's thermal stability and water resistance. These properties make N-cyclooctyl-3-oxobutanamide a valuable component in advanced material formulations.

From an academic research perspective, N-cyclooctyl-3-oxobutanamide has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity allows chemists to explore novel pathways for constructing complex molecular architectures. For instance, it has been employed in transition metal-catalyzed reactions, where it serves as a ligand or substrate that facilitates carbon-carbon bond formation. These studies contribute to the broader understanding of organic transformations and lay the groundwork for future innovations in synthetic chemistry.

The pharmaceutical industry has shown particular interest in N-cyclooctyl-3-oxobutanamide due to its potential as an intermediate in drug discovery programs. Its structural features make it compatible with various drug design strategies, including fragment-based drug design and structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of this compound that exhibit promising biological activities against targets such as kinases and proteases.

In conclusion, N-Cyclooctyl-3-oxobutanamide (CAS No: 58102-36-6) is a multifaceted compound with significant applications across multiple domains of chemistry and materials science. Its unique structural attributes enable its use as a versatile intermediate in synthetic organic chemistry, a building block for peptidomimetics, and an ingredient in advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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